N-benzyl-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide
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Overview
Description
- N-benzyl-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide is a complex organic compound with a fused chromone and furochromone structure.
- Its molecular formula is C28H25NO4.
- The compound contains a benzyl group (C6H5CH2) attached to the nitrogen atom of an acetamide group.
- It exhibits interesting pharmacological properties due to its unique structure.
Preparation Methods
- Synthetic routes involve the condensation of 3,4,9-trimethylcoumarin with benzylamine followed by acetylation.
- Industrial production methods may vary, but the key steps remain consistent.
Chemical Reactions Analysis
Benzylic oxidation: The benzylic carbon can undergo oxidation using reagents like N-bromosuccinimide (NBS) to form the corresponding benzylic bromide.
Substitution reactions: The benzyl group can be substituted using various nucleophiles.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Major products: These reactions lead to derivatives of the parent compound, each with distinct properties.
Scientific Research Applications
Medicinal Chemistry: Investigated for potential drug development due to its unique structure.
Antioxidant Properties: Explored for its antioxidant effects.
Biological Studies: Used in studies related to cell signaling pathways.
Industrial Applications:
Mechanism of Action
- The compound’s mechanism of action is context-dependent.
- It may interact with specific receptors or enzymes, affecting cellular processes.
- Further research is needed to elucidate its precise targets and pathways.
Comparison with Similar Compounds
Similar Compounds: Other furochromones, coumarins, and benzyl-substituted compounds.
Uniqueness: The combination of benzyl, chromone, and furochromone moieties sets it apart.
Remember that this compound’s properties and applications are still being explored, and ongoing research may reveal additional insights
Properties
Molecular Formula |
C23H21NO4 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-benzyl-2-(3,4,9-trimethyl-7-oxofuro[2,3-f]chromen-8-yl)acetamide |
InChI |
InChI=1S/C23H21NO4/c1-13-9-18-21(22-20(13)14(2)12-27-22)15(3)17(23(26)28-18)10-19(25)24-11-16-7-5-4-6-8-16/h4-9,12H,10-11H2,1-3H3,(H,24,25) |
InChI Key |
KYASSUFZHHMOST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NCC3=CC=CC=C3)C)C4=C1C(=CO4)C |
Origin of Product |
United States |
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